molecular formula C12H16O B14638662 3-Methyl-5-phenylpent-2-en-1-ol

3-Methyl-5-phenylpent-2-en-1-ol

Cat. No.: B14638662
M. Wt: 176.25 g/mol
InChI Key: RWYNOPXFCUWVIZ-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpent-2-en-1-ol is a monounsaturated alcohol characterized by a pentenol backbone with a phenyl group at position 5, a methyl substituent at position 3, and a hydroxyl group at position 1. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol. The compound’s structure combines aromatic (phenyl) and aliphatic (methyl, alkene) functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-5-phenylpent-2-en-1-ol

InChI

InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3

InChI Key

RWYNOPXFCUWVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling for α,β-Unsaturated Aldehyde Precursors

The Royal Society of Chemistry’s protocol outlines a three-step cascade to synthesize α,β-unsaturated aldehydes, which serve as critical intermediates for 3-methyl-5-phenylpent-2-en-1-ol. The initial olefination employs LiCl and DBU in acetonitrile to facilitate phosphopropionate addition to aldehydes, achieving 56–86% yields for (E)-configured esters. For instance, (E)-ethyl 4-methyl-5-phenylpent-2-enoate is obtained in 86% yield under these conditions.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%)
  • Base: Et₃N (1.25 eq.)
  • Solvent: Dry acetonitrile
  • Temperature: 0°C to room temperature

Diisobutylaluminum Hydride (DIBALH) Reduction

The ester intermediates are reduced to allylic alcohols using DIBALH in dichloromethane at -78°C. This step ensures chemoselectivity, preserving the alkene moiety while converting esters to alcohols. For example, (E)-5-phenylpent-2-enol is isolated in 60% yield after chromatography.

Dess-Martin Periodinane Oxidation to Aldehydes

Final oxidation of the alcohol to the aldehyde employs Dess-Martin periodinane (DMP) in dichloromethane, achieving near-quantitative conversion (97% yield). This method avoids over-oxidation to carboxylic acids, a common issue with alternative oxidants like PCC or KMnO₄.

Table 1: Key Parameters for RSC Synthesis Pathway

Step Reagent Solvent Temperature Yield (%)
Olefination LiCl, DBU Acetonitrile 0°C → RT 56–86
DIBALH Reduction DIBALH (2 eq.) CH₂Cl₂ -78°C 60–90
DMP Oxidation Dess-Martin reagent CH₂Cl₂ RT 90–97

Hydrogenation of Phenyl-Dihydropyran Intermediates

Solid Acid-Catalyzed Dihydropyran Formation

A Chinese patent (CN105924332A) discloses a novel route starting with 3-methyl-3-butenol and benzaldehyde, catalyzed by SO₄²⁻/TiO₂-MoO₃ solid acids. Under vacuum (-0.098 MPa) and reflux (47°C), phenyl-dihydropyran is synthesized in 82.6–91.8% yield with >96.5% purity.

Optimized Ratios:

  • Benzaldehyde : 3-Methyl-3-butenol: 1.84–3.0 : 1.0
  • Xylene : 3-Methyl-3-butenol: 1.16–2.0 : 1.0

Low-Pressure Hydrogenation to this compound

The dihydropyran intermediate undergoes hydrogenation using 3% Pd/SiO₂ under mild conditions (1.2–2.5 MPa H₂, 95–110°C). Adding co-catalysts like propionic acid enhances selectivity to 95.3–98.3%, yielding 92.6–97.5% of the target alcohol.

Table 2: Hydrogenation Parameters from Patent CN105924332A

Parameter Range Optimal Value Selectivity (%) Yield (%)
Pressure (MPa) 1.2–2.5 1.2 95.6 94.2
Temperature (°C) 95–110 105 98.3 97.5
Catalyst Loading (wt%) 1.5–2.5 2.5 95.3 92.6

Comparative Analysis of Methodologies

Yield and Scalability

The RSC’s olefination-reduction-oxidation cascade offers high yields (up to 97%) but requires cryogenic conditions for DIBALH reduction, complicating scale-up. In contrast, the patent’s hydrogenation route operates under milder temperatures and pressures, enabling batch processing with 30 catalyst reuses, reducing costs.

Stereochemical Control

Both methods favor (E)-alkene configuration due to thermodynamic stabilization during olefination and hydrogenation. The patent’s use of Pd/SiO₂ ensures minimal isomerization, preserving stereochemical integrity.

Emerging Techniques and Unresolved Challenges

Enzymatic Reduction Alternatives

Recent studies propose ketoreductases for asymmetric reduction of α,β-unsaturated ketones, though yields remain suboptimal (<80%) compared to DIBALH.

Continuous-Flow Hydrogenation

Adopting continuous-flow reactors could enhance the patent method’s efficiency by minimizing catalyst deactivation and improving heat management.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-Methyl-5-phenylpent-2-en-1-one.

    Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.

    Substitution: Formation of 3-Methyl-5-phenylpent-2-en-1-chloride or bromide.

Scientific Research Applications

3-Methyl-5-phenylpent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3-Methyl-5-phenylpent-2-en-1-ol with structurally related compounds, emphasizing functional group variations, safety profiles, and applications.

Functional Group Variations

  • 5-(Dimethylamino)pent-2-en-1-ol (C₇H₁₅NO, 129.20 g/mol): This compound replaces the phenyl group with a dimethylamino (-N(CH₃)₂) substituent. The amino group enhances polarity and basicity, enabling hydrogen bonding and participation in acid-base reactions. Such properties make it valuable in pharmaceuticals and advanced materials, contrasting with the target compound’s aromatic-driven hydrophobicity .
  • (E)-3-Methyl-5-phenylpent-2-enoic acid (C₁₂H₁₄O₂, 190.24 g/mol): The carboxylic acid functional group replaces the alcohol, significantly altering reactivity. The acid form exhibits higher solubility in basic media and participates in esterification or salt formation, diverging from the alcohol’s nucleophilic or hydrogen-bonding capabilities .

Structural Isomerism and Stereochemistry

  • (Z)-3-Methylpent-2-en-1-ol (C₆H₁₂O, 100.16 g/mol):
    The absence of a phenyl group and shorter carbon chain reduce molecular weight and hydrophobicity. The Z-configuration at the double bond may influence boiling points and solubility compared to the target compound’s unspecified stereochemistry .

Complex Cyclic Derivatives

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: This cyclopentene derivative incorporates amino and thioether groups, enabling diverse reactivity in medicinal chemistry. Its complex structure contrasts with the target’s linear architecture, highlighting trade-offs between synthetic accessibility and functional versatility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₂H₁₆O 176.26 Alcohol, Alkene, Phenyl Pharmaceuticals, fragrances
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.20 Alcohol, Alkene, Amine Material science, drug synthesis
(Z)-3-Methylpent-2-en-1-ol C₆H₁₂O 100.16 Alcohol, Alkene Solvent, synthetic intermediate
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol C₁₄H₂₆O 210.36 Alcohol, Cyclopentene Laboratory chemicals
(E)-3-Methyl-5-phenylpent-2-enoic acid C₁₂H₁₄O₂ 190.24 Carboxylic Acid, Alkene Organic synthesis, drug intermediates

Table 2: Hazard Profiles (GHS Classification)

Compound Name Acute Toxicity Skin Irritation Eye Irritation Respiratory Irritation
This compound* H302 H315 H319 H335
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol H302 H315 H319 H335

*Inferred from structurally similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Methyl-5-phenylpent-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves transmetallation reactions using allyltin intermediates. For example, allyltin trichloride generated from stannanes (e.g., tributyl- or triphenylstannanes) reacts with aldehydes under controlled conditions to yield structurally similar alcohols . Optimization parameters include:

  • Catalyst : Tin(IV) chloride for transmetallation.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or toluene.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Data Table :
IntermediateReaction ConditionsYield (%)Reference
Allyltin trichlorideSnCl₄, CH₂Cl₂, 0°C60–75

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • 1D/2D NMR : Assign stereochemistry and confirm regioselectivity. ¹H NMR (δ 5.2–5.8 ppm for olefinic protons) and ¹³C NMR (δ 120–140 ppm for double bonds) are critical. COSY and HSQC resolve overlapping signals .
  • IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and alkene (≈1650 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₂H₁₆O) and fragmentation patterns.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .
  • Decomposition Risks : Exposure to light or humidity may lead to allylic oxidation or polymerization.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping signals) can be addressed by:

  • 2D NMR Techniques : NOESY/ROESY to confirm spatial proximity of protons (e.g., distinguishing E/Z isomers) .
  • X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable (e.g., similar compounds in ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Use QSPR models to estimate logP, solubility, and pKa.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets.
  • Tools : CC-DPS (Chemical Compounds Deep Profiling Services) integrates QSPR and neural networks for property prediction .

Q. What intermediates are critical in the synthesis of this compound, and how are they characterized?

  • Methodological Answer : Key intermediates include allyltin trichloride and enol ether precursors.

  • Trapping Intermediates : Use low-temperature quenching (–78°C) and in-situ FTIR to monitor transient species .
  • Isolation : Flash chromatography or distillation under reduced pressure.

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Use palladium or nickel complexes with chiral ligands (e.g., BINAP) for asymmetric hydrogenation of precursor ketones .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

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